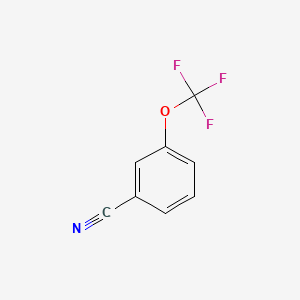

3-(Trifluoromethoxy)benzonitrile

Description

Overview of Benzonitrile (B105546) Derivatives in Organic Synthesis

Benzonitrile and its derivatives are fundamental scaffolds in organic chemistry, serving as precursors for a wide array of functional molecules. nih.govacs.org The nitrile group is a versatile functional group that can be converted into various other functionalities, including amines, amides, carboxylic acids, and tetrazoles, making benzonitriles valuable starting materials in multi-step syntheses.

The applications of benzonitrile derivatives are extensive and include their use in the manufacturing of:

Agrochemicals: Benzonitrile derivatives are integral to the synthesis of herbicides, insecticides, and fungicides. chemimpex.com

Dyes and Brightening Agents nih.gov

Rubber Chemicals nih.gov

Epoxy Curing Agents nih.gov

Significance of Fluorinated Compounds in Modern Chemistry

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to enhance a compound's properties. mdpi.combohrium.com Fluorine's high electronegativity and small size can significantly alter the physicochemical and biological characteristics of a molecule. mdpi.combohrium.com Approximately 20% of all pharmaceutical drugs contain fluorine. bohrium.com

The trifluoromethoxy (-OCF3) group is of growing importance in the design of new drugs and agrochemicals. bohrium.com Its incorporation into a molecule can lead to:

Enhanced Metabolic Stability: The trifluoromethoxy group is highly resistant to metabolic degradation, which can increase the half-life of a drug. bohrium.com

Increased Lipophilicity: This property can improve a molecule's ability to permeate biological membranes, enhancing its bioavailability. bohrium.com

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the -OCF3 group can influence the acidity or basicity of nearby functional groups, which can affect a molecule's interaction with biological targets. beilstein-journals.org

The trifluoromethoxy group is considered more lipophilic and electron-withdrawing than a simple methoxy (B1213986) group. beilstein-journals.org

The trifluoromethyl (-CF3) group is another crucial fluorinated functional group in medicinal chemistry. mdpi.combohrium.com Its presence in a molecule can significantly enhance:

Biological Activity: The trifluoromethyl group can improve the binding affinity of a molecule to its target protein. mdpi.com

Metabolic Stability: Similar to the trifluoromethoxy group, the -CF3 group is resistant to metabolic breakdown. mdpi.com

Lipophilicity: This contributes to improved absorption and distribution of the compound in the body. mdpi.com

Research Context and Scope of 3-(Trifluoromethoxy)benzonitrile Studies

Research involving this compound primarily focuses on its application as a key intermediate in the synthesis of more complex molecules with potential biological activity. chemimpex.com While detailed, publicly available research findings specifically originating from this compound are not extensively documented in the searched literature, its role as a building block is well-established. chemimpex.com

The academic and industrial interest in this compound lies in its ability to introduce the trifluoromethoxy group into a target molecule, thereby leveraging the beneficial properties this group imparts. For instance, it is a precursor in the synthesis of novel compounds investigated for various therapeutic areas. chemimpex.com

A notable area of research is the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. The nitrile group of this compound can be chemically transformed to construct various heterocyclic rings. For example, in a study on neonicotinoid analogues, a related compound, (E)-N-(1-(2-(3-cyanophenyl)-3,3,3-trifluoropropyl)imidazolidin-2-ylidene)nitramide, was synthesized, demonstrating the utility of a cyanophenyl group in creating complex, biologically relevant structures. nih.gov

Furthermore, research on other benzonitrile derivatives provides a strong indication of the types of studies where this compound would be a valuable starting material. For example, a series of biphenyl-1,2,3-triazol-benzonitrile derivatives were synthesized and evaluated as inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy. nih.govacs.org This highlights the potential for this compound to be used in the development of new cancer therapeutics.

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H4F3NO | chemicalbook.comnist.govsigmaaldrich.com |

| Molecular Weight | 187.12 g/mol | chemicalbook.comnist.govsigmaaldrich.com |

| Appearance | Colorless to almost colorless clear liquid | chemimpex.com |

| Density | 1.31 g/mL | chemimpex.com |

| Refractive Index | n20/D 1.45 | chemimpex.com |

| CAS Number | 52771-22-9 | chemimpex.comchemicalbook.comnist.govsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZAPXGEZYVQNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200753 | |

| Record name | 3-(Trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52771-22-9 | |

| Record name | 3-(Trifluoromethoxy)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052771229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethoxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Trifluoromethoxy Benzonitrile and Its Derivatives

General Approaches to Benzonitrile (B105546) Synthesis

The synthesis of benzonitriles, a crucial class of organic compounds, can be achieved through various methods. These methods are broadly categorized into cyanation reactions and multi-step synthesis routes.

Cyanation Reactions

Cyanation reactions involve the introduction of a cyanide group onto an aromatic ring. Several named reactions are prominent in this category:

Sandmeyer Reaction: This reaction is a versatile method for synthesizing aryl halides and other aryl compounds from aryl diazonium salts. wikipedia.orgbyjus.commasterorganicchemistry.com It can be used for cyanation to form benzonitriles. wikipedia.orgbyjus.com The reaction typically involves treating an aryl diazonium salt with a copper(I) cyanide. wikipedia.orgmasterorganicchemistry.com The mechanism is believed to be a radical-nucleophilic aromatic substitution (SRNAr), initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. wikipedia.org The aryl radical then reacts with the copper(II) species to form the benzonitrile and regenerate the copper(I) catalyst. wikipedia.org

Rosenmund-von Braun Reaction: This method involves the cyanation of aryl halides with copper(I) cyanide, usually in a polar, high-boiling solvent like DMF, nitrobenzene, or pyridine (B92270) at elevated temperatures. organic-chemistry.orgwikipedia.orgsynarchive.com The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate, followed by reductive elimination to yield the aryl nitrile. organic-chemistry.org Modern variations of this reaction utilize catalytic amounts of copper and milder cyanide sources. researchgate.net L-proline has been shown to promote the Rosenmund-von Braun reaction, allowing for lower reaction temperatures. thieme-connect.de

Houben-Fischer Synthesis: This method produces aromatic nitriles through the basic hydrolysis of trichloromethyl aryl ketimines. drugfuture.com

Palladium-Catalyzed Cyanation: This approach has gained significant attention for synthesizing benzonitrile derivatives from aryl halides and triflates. acs.orgacs.org Various cyanide sources can be used, including potassium cyanide (KCN), zinc cyanide (Zn(CN)2), and the less toxic potassium ferrocyanide (K4[Fe(CN)6]). acs.orgacs.orgwikipedia.org These reactions often require a palladium catalyst and can be performed under heterogeneous conditions. acs.org

Multi-step Synthesis Routes

Benzonitriles can also be prepared through multi-step reaction sequences. rsc.orgrsc.org These routes often involve the transformation of other functional groups on the benzene (B151609) ring into a nitrile group. A common strategy is the dehydration of primary amides. Another approach involves the oximation of a benzaldehyde (B42025) to a benzaldoxime, which is then dehydrated to the corresponding benzonitrile. rsc.orgrsc.org This can be performed as a one-pot reaction, which is more efficient and environmentally friendly. rsc.orgrsc.org

Specific Synthesis Pathways for 3-(Trifluoromethoxy)benzonitrile

The synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and agrochemicals, can be approached through several pathways. chemimpex.com One common method involves the cyanation of a suitable precursor, such as 3-bromobenzotrifluoride, using a Rosenmund-von Braun type reaction with copper(I) cyanide. Another strategy could involve the trifluoromethoxylation of a pre-existing benzonitrile derivative, such as 3-hydroxybenzonitrile. The introduction of the trifluoromethoxy group (OCF3) is known to enhance the lipophilicity and metabolic stability of molecules. mdpi.com

Synthesis of Related Fluorinated Benzonitrile Analogues

3-(Trifluoromethyl)benzonitrile

The synthesis of 3-(Trifluoromethyl)benzonitrile can be achieved through various methods. One approach is the Sandmeyer reaction, starting from 3-(trifluoromethyl)aniline. This involves diazotization of the aniline (B41778) followed by treatment with copper(I) cyanide. wikipedia.orgbyjus.com Another route is the Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and a suitable coupling partner, followed by further transformations. researchgate.net Additionally, the synthesis can start from 3-(trifluoromethyl)benzaldehyde, which can be converted to the nitrile. chemicalbook.com

3-Amino-4-(trifluoromethyl)benzonitrile

The synthesis of 3-Amino-4-(trifluoromethyl)benzonitrile often involves a multi-step process. A common starting material is 2-fluoro-5-nitrobenzotrifluoride. The synthesis can proceed through the following steps:

Nitration of a suitable fluorinated precursor.

Reduction of the nitro group to an amine.

Bromination of the aromatic ring.

Diazotization followed by removal of the amino group.

Substitution of a bromine atom with a cyano group. google.com

Another approach involves the amination of a pre-existing benzonitrile derivative. For example, 4-amino-2-(trifluoromethyl)benzonitrile (B20432) can be synthesized from 4-amino-2-trifluoromethylbenzaldehyde by reaction with hydroxylamine (B1172632) followed by dehydration. chemicalbook.com

4-Fluoro-3-(trifluoromethyl)benzonitrile

A common route for the synthesis of 4-Fluoro-3-(trifluoromethyl)benzonitrile involves a Sandmeyer-type reaction, starting from an appropriately substituted aniline. The process begins with the diazotization of 3-trifluoromethyl-4-fluoroaniline. In this step, the aniline is treated with a nitrite (B80452) source, typically sodium nitrite, in the presence of a strong acid like sulfuric acid at low temperatures (0-5 °C) to form a diazonium salt. nih.gov This intermediate is then subjected to a cyanation reaction. The diazonium salt solution is added to a cooled solution containing a cyanide source, often in the presence of a copper catalyst, to yield the final benzonitrile product. nih.gov The product is then isolated and purified using standard laboratory techniques such as extraction and column chromatography. nih.gov

| Reaction Step | Starting Material | Reagents | Conditions | Product | Ref. |

| 1. Diazotization | 3-(Trifluoromethyl)-4-fluoroaniline | Acetic acid, H₂SO₄, NaNO₂ | 0-5 °C | 4-Fluoro-3-(trifluoromethyl)benzenediazonium salt | nih.gov |

| 2. Cyanation | 4-Fluoro-3-(trifluoromethyl)benzenediazonium salt | K₃[Fe(CN)₆], Ethylenediamine, Cu(OAc)₂ | 0-5 °C | 4-Fluoro-3-(trifluoromethyl)benzonitrile | nih.gov |

2-Iodo-3-(trifluoromethyl)benzonitrile

The synthesis of 2-Iodo-3-(trifluoromethyl)benzonitrile can be achieved via a Sandmeyer reaction, a versatile method for introducing a variety of functional groups onto an aromatic ring. nih.gov The process commences with the diazotization of 2-amino-3-(trifluoromethyl)benzonitrile. This is accomplished by reacting the amine with a diazotizing agent, such as sodium nitrite, in an acidic medium (e.g., hydrochloric or sulfuric acid) at reduced temperatures to generate the corresponding diazonium salt. The subsequent step involves the introduction of iodine by treating the diazonium salt with an iodide salt, typically potassium iodide. This substitution reaction proceeds to form 2-iodo-3-(trifluoromethyl)benzonitrile, with the loss of nitrogen gas.

| Reaction Step | Starting Material | Reagents | Conditions | Product |

| 1. Diazotization | 2-Amino-3-(trifluoromethyl)benzonitrile | NaNO₂, HCl (aq) | 0-5 °C | 2-Cyano-6-(trifluoromethyl)benzenediazonium chloride |

| 2. Iodination | 2-Cyano-6-(trifluoromethyl)benzenediazonium chloride | KI | Room Temp. to 50 °C | 2-Iodo-3-(trifluoromethyl)benzonitrile |

3-Chloro-2-(trifluoromethyl)benzonitrile

A plausible synthetic pathway to 3-Chloro-2-(trifluoromethyl)benzonitrile begins with 3-chlorobenzotrifluoride. The first step is the nitration of this starting material using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, yielding 3-chloro-2-nitrobenzotrifluoride (B1370210) as one of the isomers. Following isolation, the nitro group is reduced to an amine, for instance, using catalytic hydrogenation, to produce 3-chloro-2-(trifluoromethyl)aniline. The final nitrile functionality is introduced via a Sandmeyer reaction. The aniline is converted to its diazonium salt, which is then reacted with a cyanide salt, such as copper(I) cyanide, to afford 3-Chloro-2-(trifluoromethyl)benzonitrile.

| Reaction Step | Starting Material | Reagents | Conditions | Product |

| 1. Nitration | 3-Chlorobenzotrifluoride | HNO₃, H₂SO₄ | Controlled Temp. | 3-Chloro-2-nitrobenzotrifluoride |

| 2. Reduction | 3-Chloro-2-nitrobenzotrifluoride | H₂, Pd/C | N/A | 3-Chloro-2-(trifluoromethyl)aniline |

| 3. Cyanation (Sandmeyer) | 3-Chloro-2-(trifluoromethyl)aniline | NaNO₂, HCl, then CuCN | 0-5 °C, then heat | 3-Chloro-2-(trifluoromethyl)benzonitrile |

3-Hydroxy-4-(trifluoromethyl)benzonitrile

3-Hydroxy-4-(trifluoromethyl)benzonitrile can be prepared by the demethylation of the corresponding methoxy (B1213986) derivative, 3-methoxy-4-(trifluoromethyl)benzonitrile. This transformation is a common method for the synthesis of phenolic compounds. The reaction is typically carried out using a strong Lewis acid, such as boron tribromide (BBr₃), in an appropriate solvent like dichloromethane (B109758) (DCM) at low temperatures. The BBr₃ coordinates to the ether oxygen, facilitating the cleavage of the methyl-oxygen bond to yield the desired hydroxyl group after a workup procedure.

| Reaction Step | Starting Material | Reagents | Conditions | Product | Ref. |

| 1. Demethylation | 3-Methoxy-4-(trifluoromethyl)benzonitrile | BBr₃, DCM | -78 °C to 25 °C | 3-Hydroxy-4-(trifluoromethyl)benzonitrile | chemicalbook.com |

4-Fluoro-3-(trifluoromethoxy)benzonitrile

The synthesis of 4-Fluoro-3-(trifluoromethoxy)benzonitrile can be envisioned as a two-stage process starting from a substituted phenol (B47542). The first stage involves creating the necessary precursor, 4-fluoro-3-hydroxybenzonitrile. This can be achieved through various multi-step routes, often involving nitration, reduction, diazotization, and hydroxylation from a suitable starting material like ortho-toluidine. fluoromart.com The second stage is the O-trifluoromethylation of the resulting phenol. This transformation is challenging but can be accomplished using specialized reagents. One modern approach involves a two-step sequence where the phenol is first converted to a xanthate intermediate. This xanthate is then treated with a fluorinating agent like XtalFluor-E in the presence of an activator such as trichloroisocyanuric acid (TCCA) to yield the aryl trifluoromethyl ether. nih.govacs.org

| Reaction Step | Starting Material | Reagents/Method | Product | Ref. |

| 1. Precursor Synthesis | e.g., ortho-Toluidine | Multi-step (nitration, reduction, etc.) | 4-Fluoro-3-hydroxybenzonitrile | fluoromart.com |

| 2. O-Trifluoromethylation | 4-Fluoro-3-hydroxybenzonitrile | 1. Xanthate formation, 2. XtalFluor-E, TCCA | 4-Fluoro-3-(trifluoromethoxy)benzonitrile | nih.govacs.org |

3-Iodo-4-(trifluoromethoxy)benzonitrile

A viable route to 3-Iodo-4-(trifluoromethoxy)benzonitrile involves the preparation of a phenolic precursor followed by O-trifluoromethylation. The synthesis can start from p-cyanophenol, which undergoes nitration to form 4-cyano-2-nitrophenol. google.com This intermediate is then iodinated using an iodide and an iodate (B108269) source (e.g., KI and KIO₃) under acidic conditions to produce 3-iodo-4-hydroxy-5-nitrobenzonitrile. google.comgoogle.com Following a reduction of the nitro group (not detailed in the table), the resulting 3-iodo-4-hydroxybenzonitrile serves as the key intermediate. This phenol can then be converted to the target trifluoromethyl ether using modern O-trifluoromethylation methods, such as the two-step xanthate procedure. nih.govacs.org

| Reaction Step | Starting Material | Reagents | Conditions | Product | Ref. |

| 1. Nitration | p-Cyanophenol | Nitric Acid, Acetic Acid | N/A | 4-Cyano-2-nitrophenol | google.com |

| 2. Iodination | 4-Cyano-2-nitrophenol | KI, KIO₃, Acid | N/A | 3-Iodo-4-hydroxy-5-nitrobenzonitrile | google.comgoogle.com |

| 3. O-Trifluoromethylation | 3-Iodo-4-hydroxybenzonitrile | 1. Xanthate formation, 2. Fluorinating agent | 3-Iodo-4-(trifluoromethoxy)benzonitrile | nih.govacs.org |

3-Morpholin-4-yl-5-(trifluoromethyl)benzonitrile

The synthesis of 3-Morpholin-4-yl-5-(trifluoromethyl)benzonitrile is typically achieved through a nucleophilic aromatic substitution (SₙAr) reaction. nih.gov The key starting material for this process is 3-fluoro-5-(trifluoromethyl)benzonitrile. In this reaction, the fluorine atom on the aromatic ring is displaced by the morpholine (B109124) nucleophile. The reaction is facilitated by the presence of strong electron-withdrawing groups (trifluoromethyl and cyano) on the ring, which activate the substrate towards nucleophilic attack. The reaction is generally carried out in a suitable solvent, often in the presence of a base to neutralize the hydrofluoric acid formed as a byproduct.

| Reaction Step | Starting Material | Reagents | Conditions | Product | Ref. |

| 1. Nucleophilic Substitution | 3-Fluoro-5-(trifluoromethyl)benzonitrile | Morpholine, Base (e.g., K₂CO₃) | Heat in solvent (e.g., DMF, Acetonitrile) | 3-Morpholin-4-yl-5-(trifluoromethyl)benzonitrile | nih.gov |

2,6-Dinitro-4-(trifluoromethyl)benzonitrile (B1362620)

The synthesis of 2,6-dinitro-4-(trifluoromethyl)benzonitrile can be conceptualized from the related compound, 2,6-dinitro-4-(trifluoromethyl)chlorobenzene. A patented one-stage nitration of 4-trifluoromethyl-chlorobenzene provides this precursor. google.com The process involves reacting 4-trifluoromethyl-chlorobenzene with a mixture of nitric acid and sulfuric acid, followed by heating. This method is noted for producing the dinitro-chloro derivative in high purity and yield. google.com The subsequent conversion of the chlorobenzene (B131634) to the benzonitrile can be achieved through a cyanation reaction, a common transformation in aromatic chemistry.

4-Amino-3-(trifluoromethyl)benzonitrile (B32727)

The synthesis of 4-amino-3-(trifluoromethyl)benzonitrile is of interest in medicinal chemistry. One potential route involves the use of a Sandmeyer reaction, a well-established method for converting aryl amines into various functional groups, including nitriles. lscollege.ac.inbyjus.comwikipedia.orgnih.govmasterorganicchemistry.com This process typically involves the diazotization of an aromatic amine, followed by treatment with a copper(I) cyanide salt. wikipedia.orgmasterorganicchemistry.com For the synthesis of 4-amino-3-(trifluoromethyl)benzonitrile, a suitable starting material would be an appropriately substituted aniline that can be converted to the corresponding diazonium salt and subsequently to the nitrile. While a specific synthesis for this isomer was not detailed in the searched literature, a patent for the isomeric 4-amino-2-trifluoromethylbenzonitrile describes a three-step process starting from m-trifluoromethyl fluorobenzene (B45895) involving positioning bromination, cyano replacement, and ammonolysis substitution. google.comgoogle.com

3-Fluoro-5-(trifluoromethoxy)benzonitrile

3-Fluoro-5-(trifluoromethoxy)benzonitrile is a valuable building block in pharmaceutical and agrochemical research due to its unique electronic properties conferred by the fluorine and trifluoromethoxy groups. chemimpex.com While specific details of its synthesis are not extensively documented in the available literature, a common approach for introducing a nitrile group to an aromatic ring is through the Sandmeyer reaction starting from the corresponding aniline. lscollege.ac.inbyjus.comwikipedia.orgnih.govmasterorganicchemistry.com In this case, 3-fluoro-5-(trifluoromethoxy)aniline (B1401335) would be the logical precursor. The synthesis would involve the diazotization of the aniline followed by reaction with a cyanide source, typically in the presence of a copper catalyst.

4-Iodo-3-(trifluoromethoxy)benzonitrile (B3031943)

The synthesis of 4-iodo-3-(trifluoromethoxy)benzonitrile can also be envisioned through a Sandmeyer reaction. Starting from 4-amino-3-(trifluoromethoxy)benzonitrile, the amino group can be converted into a diazonium salt, which is then reacted with an iodide source, such as potassium iodide, to introduce the iodine atom onto the aromatic ring. This iodination reaction is a standard transformation in organic synthesis.

3,5-Bis(trifluoromethyl)benzonitrile (B1295164)

The preparation of 3,5-bis(trifluoromethyl)benzonitrile can be achieved from its corresponding bromo-analogue, 3,5-bis(trifluoromethyl)bromobenzene. A patented process describes the synthesis of this brominated precursor by reacting 1,3-bis(trifluoromethyl)benzene (B1330116) with a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) in a mixture of glacial acetic acid and sulfuric acid. google.com The subsequent conversion of the bromo group to a nitrile can be accomplished through a palladium-catalyzed cyanation reaction, a widely used method for the synthesis of benzonitriles from aryl halides. lscollege.ac.inbyjus.comwikipedia.org

3-[4-(Trifluoromethyl)phenyl]benzonitrile

The synthesis of 3-[4-(Trifluoromethyl)phenyl]benzonitrile is effectively carried out using a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this specific biphenyl (B1667301) derivative, the reaction would typically involve coupling 3-bromobenzonitrile (B1265711) with 4-(trifluoromethyl)phenylboronic acid.

Catalytic Systems in Benzonitrile Derivatives Synthesis

The synthesis of benzonitrile derivatives heavily relies on various catalytic systems to achieve efficient and selective transformations. These catalysts play a crucial role in facilitating key bond-forming reactions, particularly the introduction of the nitrile group.

Palladium-catalyzed cyanation of aryl halides is a cornerstone of modern benzonitrile synthesis. lscollege.ac.inbyjus.comwikipedia.org These reactions offer a versatile and functional group-tolerant method for introducing the cyano group. The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the benzonitrile product. A variety of palladium catalysts and ligands have been developed to optimize this process, including those that are effective for the cyanation of less reactive aryl chlorides. lscollege.ac.in The use of less toxic cyanide sources, such as potassium ferrocyanide, has also been a significant advancement in making these reactions more practical and scalable. masterorganicchemistry.com

Nickel-catalyzed cyanation has emerged as a cost-effective alternative to palladium-based systems. sigmaaldrich.com These catalysts can effectively mediate the cyanation of aryl halides and have shown promise in the reductive coupling of aryl halides with non-toxic nitrile sources. google.com Nickel catalysts, often in combination with specific ligands, can activate a range of aryl electrophiles, including challenging substrates like aryl chlorides and tosylates. google.com

More recently, photoredox catalysis has been explored as a mild and efficient method for the synthesis of benzonitriles. This approach utilizes visible light to initiate single-electron transfer (SET) processes, generating reactive radical intermediates under gentle conditions. When combined with transition metal catalysis, such as nickel, photoredox systems can enable the cyanation of aryl halides at room temperature, avoiding the need for high temperatures and air-sensitive reagents. nih.gov

Below is a data table summarizing the catalytic systems discussed:

| Catalytic System | Description | Key Features | Relevant Citations |

|---|---|---|---|

| Palladium-Catalyzed Cyanation | Coupling of aryl halides with a cyanide source using a palladium catalyst. | High functional group tolerance, applicable to a wide range of substrates including aryl chlorides. | lscollege.ac.in, byjus.com, wikipedia.org, masterorganicchemistry.com |

| Nickel-Catalyzed Cyanation | A more cost-effective alternative to palladium, capable of activating various aryl electrophiles. | Utilizes a more abundant and cheaper metal. Can be used in reductive coupling with non-toxic nitrile sources. | google.com, sigmaaldrich.com |

| Photoredox Catalysis | Uses visible light to initiate radical-based cyanation reactions. | Mild reaction conditions (often room temperature), avoids harsh reagents. Can be combined with other catalytic systems. | , nih.gov |

Process Intensification Strategies for Industrial-Scale Production

Process intensification in the chemical industry focuses on developing smaller, more efficient, and safer manufacturing processes. ccdcindia.com For the production of compounds like this compound, this often involves a shift from traditional batch reactors to continuous flow systems. cetjournal.it

Continuous flow reactors, such as microreactors or packed-bed reactors, offer significant advantages over batch processes. soton.ac.uk These include superior heat and mass transfer, which allows for better control over reaction conditions, particularly for highly exothermic reactions like nitration, a common step in the synthesis of related aromatic compounds. cetjournal.itsoton.ac.uk The enhanced safety profile of continuous flow systems is a major driver for their adoption, as the smaller reaction volumes inherently limit the potential energy release in case of a runaway reaction. cetjournal.it

One of the key reactions in the synthesis of precursors to trifluoromethyl-containing benzonitriles is nitration. soton.ac.ukresearchgate.net Research on the nitration of related aromatic compounds has demonstrated the benefits of continuous flow microreactors. For example, the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid in a droplet-based microreactor allowed for precise control over reaction parameters, achieving high conversion and selectivity. soton.ac.uk Such findings highlight the potential for applying similar continuous flow technologies to optimize the industrial synthesis of this compound.

Table 1: Comparison of Batch vs. Continuous Processing for a Tonnage Product

| Parameter | Batch Reactor | Continuous Loop Reactor |

| Productivity | ~10 kg/hr/M ³ | 340 kg/hr/M ³ |

| Reactor Volume | 18 M³ | 0.5 M³ |

| Volume Reduction | - | 36 times |

This table illustrates the significant increase in productivity and reduction in reactor volume that can be achieved by transitioning from batch to continuous processing for a generic tonnage chemical product, highlighting the potential benefits for the production of this compound. ccdcindia.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact. rsc.org For benzonitrile and its derivatives, this includes the use of more environmentally benign reagents, solvents, and catalysts.

A significant area of research in the green synthesis of nitriles is the development of alternative methods to the classical approaches that often involve hazardous reagents and generate substantial waste. One promising route for benzonitrile synthesis involves the one-pot reaction of an aldehyde with a hydroxylamine salt. rsc.org Traditional methods often use hydroxylamine hydrochloride, which can lead to corrosion and issues with acid recovery. rsc.orgrsc.org

Recent studies have explored the use of ionic liquids as recyclable catalysts and solvents in the synthesis of benzonitriles. rsc.orgrsc.org For example, a novel approach utilized a hydroxylamine sulfonate ionic liquid that acted as a co-solvent, catalyst, and phase-separation agent. rsc.org This system eliminated the need for metal salt catalysts and simplified product separation and catalyst recycling. rsc.org In one instance, using a specific ionic liquid, a 100% conversion of benzaldehyde and a 100% yield of benzonitrile were achieved under optimized conditions. researchgate.net

The application of solvent-free and catalyst-free conditions, often facilitated by microwave irradiation, represents another significant green chemistry strategy. arkat-usa.org While not directly reported for this compound, this approach has been successfully applied to the synthesis of related trifluoromethyl-containing heterocyclic compounds, demonstrating the potential to eliminate the use of volatile and hazardous organic solvents and toxic catalysts. arkat-usa.org

Table 2: Comparison of Catalytic Systems for Benzonitrile Synthesis

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Tetrabutylammonium bromide (Phase Transfer Catalyst) | DMF | 135 | 4.5 | 92.8 |

| Fe₃O₄-CTAB NPs (Heterogeneous Catalyst) | DMF | 80-90 | 1 | 97.0 |

| [HSO₃-b-Py]·HSO₄ (Ionic Liquid) | Paraxylene/[HSO₃-b-Py]·HSO₄ | 120 | 2 | 100 |

This table compares different catalytic systems used in the one-pot synthesis of benzonitrile from benzaldehyde and a hydroxylamine source, illustrating the high yields achievable with greener alternatives like ionic liquids. rsc.orgresearchgate.net

Chemical Reactions and Transformations of this compound

This compound is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals and agrochemicals. atomfair.com Its reactivity is primarily centered around three key areas: the nitrile group, the highly stable trifluoromethoxy moiety, and the aromatic ring. The presence of the strong electron-withdrawing trifluoromethoxy and nitrile groups significantly influences the molecule's chemical behavior.

Advanced Spectroscopic Analysis and Structural Elucidation of 3 Trifluoromethoxy Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For 3-(Trifluoromethoxy)benzonitrile, ¹H, ¹³C, and ¹⁹F NMR analyses provide definitive information about its proton, carbon, and fluorine environments, respectively.

The ¹H NMR spectrum of this compound displays signals corresponding to the four protons on the aromatic ring. The substitution pattern (meta-disubstituted) leads to a complex splitting pattern. The chemical shifts (δ) are typically observed in the aromatic region, generally between 7.5 and 7.9 ppm. The signals correspond to the protons at positions 2, 4, 5, and 6 of the benzene (B151609) ring.

| Proton Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Ar-H | 7.50 - 7.85 | m (complex) | N/A |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency. The aromatic protons show complex multiplet patterns due to their coupling with each other.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound has eight distinct carbon signals. The carbon of the trifluoromethoxy group (-OCF₃) is characterized by a quartet due to coupling with the three fluorine atoms. The nitrile carbon (C≡N) appears in the typical downfield region for nitriles. The aromatic carbons show distinct signals, with the carbon attached to the -OCF₃ group (C3) being significantly affected by the fluorine atoms.

| Carbon Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (JC-F) Hz |

|---|---|---|---|

| C-CN | ~114.5 | s | - |

| C-N | ~117.0 | s | - |

| C-OCF₃ | ~120.4 | q | ~257 |

| Aromatic C-H | ~125.5 | s | - |

| Aromatic C-H | ~129.5 | s | - |

| Aromatic C-H | ~131.2 | s | - |

| Aromatic C-H | ~134.0 | s | - |

| C-O | ~148.8 | q | ~2.0 |

Note: The assignments are based on typical chemical shift values and expected coupling patterns. Exact values may vary based on experimental conditions.

The ¹⁹F NMR spectrum is a simple yet informative tool for fluorine-containing compounds. For this compound, the spectrum shows a single sharp signal, as the three fluorine atoms of the trifluoromethoxy group are chemically equivalent. This signal typically appears around -58 to -60 ppm (relative to CFCl₃). The absence of coupling indicates that there are no adjacent fluorine or hydrogen atoms to couple with, which is consistent with the -OCF₃ group.

| Fluorine Group | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| -OCF₃ | ~ -59.5 | s |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. nist.gov A strong, sharp absorption band is observed in the region of 2230-2240 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. The trifluoromethoxy group gives rise to very strong and characteristic absorption bands, typically in the 1250-1040 cm⁻¹ region, corresponding to the C-F and C-O-C stretching vibrations. Aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹, and aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2235 | Strong, Sharp | C≡N stretch |

| ~1250 | Very Strong | C-F stretch |

| ~1210 | Very Strong | C-F stretch / C-O-C stretch |

| ~1170 | Very Strong | C-F stretch / C-O-C stretch |

| ~1590 | Medium | Aromatic C=C stretch |

| ~1490 | Medium | Aromatic C=C stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 187, which corresponds to the molecular weight of the compound (C₈H₄F₃NO). nist.gov

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways include the loss of the trifluoromethyl radical (•CF₃), leading to a fragment ion at m/z 118. Another significant fragmentation is the loss of a fluorine atom, resulting in a peak at m/z 168. The benzonitrile (B105546) cation fragment may also be observed.

| m/z | Proposed Fragment | Relative Intensity |

|---|---|---|

| 187 | [M]⁺ | High |

| 168 | [M-F]⁺ | Moderate |

| 118 | [M-CF₃]⁺ | Moderate |

| 102 | [C₇H₄N]⁺ | Moderate |

| 69 | [CF₃]⁺ | High |

X-ray Crystallography and Crystal Packing Analysis

As of the current literature survey, a definitive single-crystal X-ray structure for this compound has not been reported in publicly accessible databases such as the Cambridge Crystallographic Data Centre (CCDC). Therefore, a detailed analysis of its crystal packing, intermolecular interactions, and unit cell parameters based on experimental X-ray diffraction data cannot be provided at this time. Such an analysis would require the successful growth of a single crystal of sufficient quality and subsequent X-ray diffraction analysis.

Intermolecular Interactions and Hydrogen Bonding

The molecular structure of this compound, featuring a trifluoromethoxy group and a nitrile group on a benzene ring, dictates the types of intermolecular forces it can participate in. These interactions are crucial for understanding its physical properties, crystal packing, and interactions with other molecules.

The primary sites for interaction are the electronegative atoms: the nitrogen of the nitrile group, the oxygen of the ether linkage, and the three fluorine atoms of the trifluoromethyl group. These sites primarily function as hydrogen bond acceptors.

Nitrile Group (-C≡N): The lone pair of electrons on the nitrogen atom makes it a significant hydrogen bond acceptor. It can interact with hydrogen bond donors from other molecules.

Trifluoromethoxy Group (-OCF₃): The oxygen atom, with its lone pairs, can also act as a hydrogen bond acceptor. Furthermore, the highly electronegative fluorine atoms can participate in weaker C-H···F hydrogen bonds.

Aromatic Ring: The π-system of the benzene ring can engage in π-π stacking interactions with adjacent aromatic rings. Additionally, the aromatic C-H bonds can serve as very weak hydrogen bond donors.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor/Acceptor Site | Participating Atoms | Relative Strength |

| Hydrogen Bonding | Acceptor | Nitrile Nitrogen (N) | Moderate |

| Hydrogen Bonding | Acceptor | Ether Oxygen (O) | Weak |

| Hydrogen Bonding | Acceptor | Fluorine (F) | Weak |

| Hydrogen Bonding | Donor | Aromatic Hydrogen (C-H) | Very Weak |

| π-π Stacking | Aromatic Ring | Benzene π-system | Moderate |

| Dipole-Dipole | Polar Functional Groups | -C≡N, -OCF₃ | Moderate |

Conformational Analysis

The conformational flexibility of this compound is primarily centered around the rotation of the trifluoromethoxy group (-OCF₃) relative to the plane of the benzene ring. This rotation is defined by the dihedral angle between the C-O bond and the aromatic ring.

The key determinant of the preferred conformation is the steric and electronic interplay between the bulky, electron-rich trifluoromethyl group and the adjacent C-H bond on the benzene ring. Computational studies on similar aromatic trifluoromethoxy compounds suggest that the most stable conformation is typically non-planar, where the C-O-C bond plane is nearly perpendicular to the plane of the aromatic ring. This arrangement minimizes steric repulsion between the fluorine atoms and the ortho-hydrogens of the benzene ring.

While a planar conformation, where the trifluoromethoxy group lies in the same plane as the benzene ring, is conceivable, it is generally considered to be energetically unfavorable due to significant steric hindrance. The energy barrier to rotation around the C(aryl)-O bond is a critical parameter that influences the molecule's dynamic behavior and its ability to adopt different shapes. The presence of the trifluoromethyl group is known to significantly impact the conformational preferences of molecules into which it is incorporated. nii.ac.jp

Table 2: Key Aspects of Conformational Analysis for this compound

| Conformational Parameter | Description | Expected Finding |

| Primary Rotatable Bond | C(aryl)—O(ether) | Defines the orientation of the -OCF₃ group. |

| Key Dihedral Angle | C(ortho)-C(ipso)-O-C(F₃) | Determines the degree of planarity. |

| Most Stable Conformer | Lowest energy state | Predicted to be a non-planar (staggered) conformation. |

| Rotational Energy Barrier | Energy required to rotate the -OCF₃ group | Expected to be significant due to steric effects. |

Advanced Chromatographic Techniques for Purity Assessment and Analysis

The purity of this compound is critical for its application in research and synthesis. Advanced chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are the primary methods used for its quantitative analysis and purity verification.

Gas Chromatography (GC): Given its volatility, this compound is well-suited for analysis by GC. Purity assessments from commercial suppliers often specify GC as the analytical method, with typical purities reported as >98.0%. tcichemicals.com In a typical GC analysis, the compound is vaporized and passed through a capillary column (e.g., a non-polar DB-1 or DB-5 type) using an inert carrier gas like helium or nitrogen. nist.gov Detection is commonly performed using a Flame Ionization Detector (FID) for quantitative purity analysis or a Mass Spectrometer (MS) for definitive identification and separation from potential impurities. nih.gov GC-MS is particularly powerful, as it provides both the retention time for the compound and its mass spectrum, allowing for structural confirmation. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another robust technique for analyzing benzonitrile derivatives. thermofisher.comsielc.com For this compound, a reversed-phase HPLC method would be most common. This involves a non-polar stationary phase (typically a C18 column) and a polar mobile phase. A gradient elution, starting with a higher polarity solvent (like water) and gradually increasing the concentration of a less polar organic solvent (like acetonitrile), is effective for separating the main compound from any impurities with different polarities. sielc.com Detection is usually accomplished with a UV detector, monitoring at a wavelength where the aromatic ring shows strong absorbance, such as 210 nm or 254 nm. sielc.com A certificate of analysis for the related compound 2-Bromo-4-(trifluoromethoxy)benzonitrile confirms a purity of 99.9% as determined by HPLC, underscoring the suitability of this technique. thermofisher.com

Table 3: Typical Chromatographic Conditions for Analysis

| Technique | Parameter | Typical Specification |

| GC | Column Type | Capillary, Non-polar (e.g., SE-54, DB-5) nist.gov |

| Carrier Gas | Helium or Nitrogen | |

| Detector | FID or Mass Spectrometry (MS) | |

| Purity Level | >98.0% tcichemicals.com | |

| HPLC | Column Type | Reversed-Phase (e.g., C18, Primesep A) sielc.com |

| Mobile Phase | Acetonitrile / Water with buffer (e.g., TFA or phosphate) sielc.comhelixchrom.com | |

| Detection | UV (e.g., 210 nm, 220 nm, 254 nm) sielc.comhelixchrom.com | |

| Mode | Gradient or Isocratic |

Theoretical and Computational Studies of 3 Trifluoromethoxy Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules. These in silico studies can predict molecular geometry, vibrational frequencies, and various electronic parameters that are crucial for understanding chemical reactivity and intermolecular interactions. epstem.net

Density Functional Theory (DFT) is a robust computational method used for investigating the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is frequently used to optimize the molecular geometry and calculate a range of electronic properties. epstem.netmdpi.com A common approach involves using hybrid functionals, such as Becke's three-parameter hybrid function with the nonlocal correlation of Lee–Yang–Parr (B3LYP), often paired with a basis set like 6-311+G(d,p) to ensure accurate results. mdpi.com

For 3-(Trifluoromethoxy)benzonitrile, DFT calculations would provide optimized structural parameters (bond lengths, bond angles, and dihedral angles) and key electronic descriptors. These descriptors help in quantifying the molecule's behavior in chemical reactions.

Table 1: Key Electronic Properties Calculable via DFT

| Property | Description |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | A measure of the tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | A measure of the molecule's resistance to a change in its electron configuration. |

| Chemical Potential (μ) | The negative of electronegativity, related to the "escaping tendency" of electrons from a system. |

| Electrophilicity Index (ω) | A measure of the molecule's ability to act as an electrophile. |

This table outlines theoretical descriptors that can be computed using DFT methods, as demonstrated in studies of structurally related molecules. mdpi.com

Molecular orbital analysis, particularly the examination of the Frontier Molecular Orbitals (FMOs), is essential for understanding a molecule's chemical reactivity and kinetic stability. epstem.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔEgap), is a critical parameter. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. epstem.net

Table 2: Frontier Molecular Orbital Properties

| Parameter | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO; an indicator of molecular stability and reactivity. epstem.net |

This table describes key parameters derived from molecular orbital analysis. epstem.netmdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. These simulations generate a trajectory of a system's evolution, allowing for the study of dynamic processes and the calculation of thermodynamic properties. For a compound like this compound, MD simulations could be used to understand its conformational flexibility, its interaction with solvent molecules, or its dynamic behavior within the binding site of a target protein. This provides a time-dependent view of molecular interactions that complements the static picture offered by docking studies.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov For this compound, SAR investigations would involve synthesizing and testing a series of analogues to determine the effect of modifying specific parts of the molecule.

Key areas for modification would include:

The Benzonitrile (B105546) Group: Replacing the cyano (-CN) group with other electron-withdrawing or hydrogen-bonding moieties (e.g., carboxylic acid, hydroxymethyl) could reveal its importance for target binding. acs.org

The Trifluoromethoxy Group: Altering this group could probe its role in metabolic stability and binding affinity. Studies on similar compounds have shown that trifluoromethyl substitutions can significantly enhance metabolic stability compared to methyl groups. nih.gov

Substitution Pattern: Moving the functional groups to different positions on the benzene (B151609) ring would help to map the optimal geometry for interaction with a biological target.

These studies are essential for optimizing a lead compound to improve potency, selectivity, and pharmacokinetic properties. acs.org

Molecular Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a small molecule, such as this compound, within the active site of a target protein.

The process involves using a scoring function to estimate the binding energy for different orientations (poses) of the ligand. nih.gov For this compound, docking studies could predict how its functional groups interact with amino acid residues. For instance, the benzonitrile group could form hydrogen bonds or occupy a hydrophobic pocket, potentially engaging in π-π stacking interactions with aromatic residues like phenylalanine, as has been observed for similar structures. acs.org The results of these simulations provide valuable hypotheses about the mechanism of action and can guide the rational design of more potent inhibitors. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Validation

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that aims to build a statistical model correlating the chemical structures of a set of compounds with their biological activity. nih.gov The success and reliability of any QSAR model depend critically on its validation. researchgate.net Validation is the process by which the robustness and predictive power of a developed model are rigorously assessed. researchgate.net

A QSAR model for a series of compounds including this compound would first be built using a "training set" of molecules with known activities. Its predictive performance would then be validated using several statistical methods:

Internal Validation: This assesses the stability of the model. A common method is leave-one-out (LOO) cross-validation, which generates the Q² or q² statistic. nih.gov

External Validation: This is the most crucial test, where the model is used to predict the activity of an external "test set" of compounds that were not used in model development. researchgate.netnih.gov The predictive accuracy is often measured by parameters like R²pred. nih.gov

Y-Randomization: The biological activity data is randomly shuffled to ensure that the original correlation was not due to chance. researchgate.net

A robust QSAR model must meet stringent statistical criteria to be considered predictive. nih.gov The definition of an applicability domain, which specifies the chemical space in which the model's predictions are reliable, is also a critical component of validation. nih.gov

Table 3: Common Statistical Parameters for QSAR Model Validation

| Parameter | Description | Typical Threshold for Acceptance |

| R² | Coefficient of determination for the training set; measures goodness of fit. | > 0.6 |

| Q² (or q²) | Cross-validated R² from internal validation; measures model robustness. | > 0.6 |

| R²pred | Predictive R² for the external test set; measures predictive ability. | > 0.5 |

| CCC | Concordance Correlation Coefficient; measures agreement between observed and predicted values. acs.org | ≥ 0.85 |

| RMSE | Root Mean Square Error; measures the average magnitude of the prediction errors. | As low as possible |

This table lists key statistical metrics and generally accepted threshold values used to validate the predictive power of a QSAR model. nih.govacs.org

Applications of 3 Trifluoromethoxy Benzonitrile in Specialized Research Fields

Medicinal Chemistry and Pharmaceutical Development

The compound 3-(Trifluoromethoxy)benzonitrile is a significant molecule in the landscape of medicinal chemistry and pharmaceutical development. Its unique structural features, particularly the trifluoromethoxy group, impart desirable physicochemical properties to molecules, making it a valuable building block in the design and synthesis of novel therapeutic agents. These properties include enhanced metabolic stability, increased lipophilicity, and improved membrane permeability, all of which are critical for the efficacy of a drug candidate. mdpi.comnbinno.comatomfair.com The trifluoromethoxy group is known to be more resistant to enzymatic breakdown, which can lead to a longer half-life of a drug in the body. nbinno.comnih.gov

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. atomfair.com The benzonitrile (B105546) core, substituted with a trifluoromethoxy group, provides a versatile scaffold for chemical modifications. nbinno.com The nitrile group and the aromatic ring are reactive sites that allow for the construction of more complex molecules. nbinno.com Benzonitrile derivatives, in general, are indispensable in modern chemical synthesis due to their inherent reactivity. nbinno.comnbinno.com Specifically, trifluoromethyl and trifluoromethoxy-substituted benzonitriles are key in the creation of advanced molecules for pharmaceuticals. nbinno.com The strategic placement of the trifluoromethoxy group influences the reactivity of the benzene (B151609) ring, making it suitable for various selective chemical transformations. nbinno.com This positions the compound as a fundamental component in the synthesis of Active Pharmaceutical Ingredients (APIs), including kinase inhibitors. nbinno.com

Table 1: Role of this compound as a Synthetic Intermediate

| Feature | Significance in Drug Synthesis |

| Scaffold | Provides a versatile benzonitrile core for building complex molecules. atomfair.comnbinno.com |

| Trifluoromethoxy Group | Enhances metabolic stability and lipophilicity of the final compound. nbinno.comatomfair.com |

| Reactivity | The nitrile group and aromatic ring allow for diverse chemical modifications. nbinno.com |

| Applications | Used in the synthesis of kinase inhibitors and other APIs. nbinno.com |

The incorporation of the trifluoromethoxy group from precursors like this compound is a key strategy in the development of new drug candidates with improved therapeutic profiles. mdpi.combohrium.com This functional group can significantly enhance the biological and physicochemical properties of a molecule. researchgate.net The trifluoromethoxy group's ability to increase lipophilicity can lead to better membrane permeability and oral bioavailability in drug candidates. nbinno.com Furthermore, it can positively influence the binding affinity of a molecule to its biological target, which can result in the development of more potent and selective therapeutic agents. nbinno.com By fine-tuning these properties, medicinal chemists can optimize the pharmacokinetic and pharmacodynamic characteristics of a potential drug, transforming a promising compound into a viable therapeutic. mdpi.comresearchgate.net

The trifluoromethoxy and trifluoromethyl groups are present in a number of drugs targeting the central nervous system (CNS). mdpi.comnbinno.com For instance, Riluzole, which contains a trifluoromethoxy group, is used for the treatment of amyotrophic lateral sclerosis. mdpi.com Another example is Fluoxetine (Prozac), an antidepressant that contains a trifluoromethyl group. wikipedia.org While not a direct application of this compound itself, the presence of the trifluoromethoxy moiety in neurologically active drugs highlights the potential for intermediates like it to be used in the synthesis of new treatments for neurological disorders. nbinno.com The properties conferred by the trifluoromethoxy group, such as improved blood-brain barrier penetration due to increased lipophilicity, are particularly advantageous for CNS-acting drugs. mdpi.comnih.gov

Trifluoromethyl and trifluoromethoxy-containing compounds have shown significant promise in the development of anticancer and anti-inflammatory agents. nbinno.comnih.gov Several anticancer drugs, such as Sorafenib, incorporate a trifluoromethoxy group in their structure, and 2-(Trifluoromethoxy)benzonitrile is a key intermediate in their synthesis. nbinno.com The trifluoromethyl group is also found in anti-inflammatory drugs like Celecoxib. wikipedia.org The inclusion of these fluorine-containing moieties can enhance the anti-cancer activity of molecules. rsc.org For example, a study on isoxazole-based molecules showed that the presence of a trifluoromethyl group significantly increased their anti-cancer activity against human breast cancer cell lines. rsc.org Thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group have also been synthesized and evaluated for their potential anticancer activity, with some compounds showing significant efficacy. nih.gov

Table 2: Examples of Drug Classes Synthesized Using Trifluoromethoxy-Containing Intermediates

| Drug Class | Example Compound | Therapeutic Application |

| Anticancer | Sorafenib | Cancer |

| Anti-inflammatory | Celecoxib | Inflammation |

| Antihypertensive | Losartan | High Blood Pressure |

Note: This table provides examples of drugs containing the trifluoromethoxy or trifluoromethyl group, for which related benzonitrile intermediates are used in synthesis.

Research into lipid metabolism is a crucial area for the discovery of new drugs to treat metabolic diseases such as obesity, diabetes, and atherosclerosis. nih.gov While there is no direct evidence in the provided search results linking this compound to this specific field, the development of small molecule inhibitors is a key strategy. nih.gov The unique properties imparted by the trifluoromethoxy group, such as enhanced metabolic stability and lipophilicity, are generally desirable in drug candidates targeting metabolic pathways. nbinno.com These properties could potentially be leveraged in the design of novel inhibitors of enzymes or receptors involved in lipid metabolism.

Positron Emission Tomography (PET) is a powerful in vivo molecular imaging technique that utilizes radiotracers to diagnose and monitor diseases. nih.gov Fluorine-18 is a commonly used radionuclide for labeling biomolecules for PET imaging due to its favorable half-life. nih.gov The development of novel 18F-labeled radiotracers is essential for imaging various neuroreceptors and other biological targets. nih.gov While the direct use of this compound in a specific radiotracer is not detailed in the search results, its fluorinated nature makes it a potential precursor or building block for the synthesis of new PET radiotracers. The synthesis of these tracers involves incorporating the radioactive isotope into a molecule of interest, a process that requires specialized radiochemistry techniques. nih.gov

Selective Androgen Receptor Modulators (SARMs) Research

While direct research specifically naming this compound as a precursor or intermediate in the synthesis of Selective Androgen Receptor Modulators (SARMs) is not prominently documented in available literature, the broader class of benzonitrile derivatives is crucial to SARM development. The benzonitrile scaffold is a key structural feature in many nonsteroidal SARM candidates.

For instance, research has led to the discovery of potent SARMs such as 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (SARM 2f). nih.govresearchgate.net This compound, which features a trifluoromethyl group rather than a trifluoromethoxy group, has demonstrated ideal SARM profiles in preclinical studies, including anabolic effects on muscle and bone with reduced impact on other tissues. nih.govresearchgate.net The electron-withdrawing nature of trifluoromethyl groups on the phenyl ring is considered a key factor for effective binding to the androgen receptor. nih.gov Given the structural similarities and the established importance of fluorinated benzonitriles in this field, this compound represents a potential building block for synthesizing novel SARM candidates, although specific examples are not yet detailed in published research.

Antimicrobial Activity Studies

Direct studies evaluating the intrinsic antimicrobial activity of this compound are limited. However, research into more complex molecules incorporating the trifluoromethoxy functional group indicates its potential contribution to antimicrobial properties.

A study focused on the synthesis of novel chalcone derivatives found that compounds substituted with a trifluoromethoxy group were generally more effective as antimicrobial agents than those with a trifluoromethyl group. nih.gov These derivatives were evaluated against a panel of pathogenic Gram-positive and Gram-negative bacteria as well as fungal strains. nih.gov The potent antimicrobial effects of such fluorinated compounds are often attributed to the increased lipophilicity conferred by the fluorine atoms, which can enhance interaction with microbial cell membranes. nih.gov

Furthermore, the broader family of benzonitrile derivatives has been a subject of interest in the development of new antimicrobial agents. Various studies have involved the synthesis and screening of novel benzonitrile compounds against different microbes, establishing this chemical class as a valid starting point for antimicrobial drug discovery. nih.gov These findings suggest that while this compound itself may not be a primary antimicrobial agent, it serves as a valuable precursor for developing more complex derivatives with potential therapeutic applications against microbial infections.

Agrochemical Research and Development

This compound is a significant chemical intermediate in the field of agrochemical research and development. atomfair.com The incorporation of the trifluoromethoxy group (-OCF3) into organic molecules is a well-established strategy for enhancing the efficacy and stability of active ingredients used in crop protection. nih.gov This functional group can improve critical properties such as metabolic stability and lipophilicity, which influences how effectively a substance is absorbed and transported within a target pest or plant. nbinno.com Consequently, this compound serves as a versatile building block for the synthesis of new and more effective pesticides. atomfair.com

Formulation of Herbicides and Fungicides

The benzonitrile structure is a core component of several established herbicides. In modern herbicide design, derivatives of this compound are utilized to create active compounds for weed control.

Herbicides : Research has demonstrated that introducing a trifluoromethoxy group can be beneficial for creating potent herbicides. For example, 2,6-Dichloro-4-(trifluoromethoxy)benzonitrile is a compound utilized as a herbicide to control a variety of broadleaf weeds. Additionally, novel herbicides designed as protoporphyrinogen oxidase (PPO) inhibitors have been synthesized using trifluoromethoxy-substituted building blocks. nih.gov One such compound, 5-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2-((4-(trifluoromethoxy)benzyl)oxy)benzonitrile, showed significant herbicidal activity, indicating the value of the trifluoromethoxy moiety in this application. nih.gov

While specific examples of fungicides derived directly from this compound are less common in the literature, the related compound 3-(trifluoromethyl)benzonitrile is noted for its use in formulating fungicides, suggesting a broader utility for fluorinated benzonitriles in this area. chemimpex.com

Insecticide Development

In the search for new insecticides with improved properties and novel modes of action, this compound serves as a valuable precursor. The trifluoromethoxy group is incorporated into complex molecules to enhance their insecticidal potency and stability.

An example can be found in the development of bioinsecticides based on natural toxins like cantharidin. In one study, a series of cantharidin-based verbenone derivatives were synthesized to be evaluated as novel insecticides against the diamondback moth (Plutella xylostella), a highly destructive pest. nih.gov One of the synthesized derivatives was (1S,5R)-6,6-dimethyl-4-(3-(trifluoromethoxy)styryl)bicyclo[3.1.1]hept-3-en-2-one, which contains the 3-(trifluoromethoxy)phenyl structural unit. nih.gov This research highlights the role of the trifluoromethoxy moiety in designing new agents to combat insecticide resistance. nih.gov

Crop Protection Strategies

The use of this compound as a chemical intermediate is integral to modern crop protection strategies. Agricultural research has been a primary driver of the significant increase in global agricultural output over the past several decades, with crop protection products playing a major role in preventing yield losses from pests. chimia.ch

By providing a scaffold for the creation of advanced herbicides and insecticides, this compound contributes to the development of more targeted and effective solutions for managing weeds and insect pests. nih.gov The unique properties conferred by the trifluoromethoxy group, such as enhanced biological activity, help in designing agrochemicals that can be effective at lower application rates and possess improved stability. nih.gov This aligns with the broader goals of agricultural innovation, which include ensuring food security while developing more sustainable and environmentally compatible crop protection methods. chimia.ch

Materials Science and Engineering

In materials science, this compound and its derivatives are explored for their utility in creating advanced materials, particularly liquid crystals and specialized polymers. atomfair.com The strong electron-withdrawing nature of the trifluoromethoxy and nitrile groups can significantly influence the electronic and optical properties of molecules, making them suitable for applications in electronics. nbinno.com

The benzonitrile core is a known component in the design of liquid crystal trimers. researchgate.net Studies on related compounds, such as 2,3,4-trihydroxy benzonitrile, show that this central unit can be used to synthesize materials exhibiting stable nematic phases over wide temperature ranges. researchgate.net The unique electronic properties of this compound make it a sought-after component for designing advanced liquid crystal displays and other electronic materials. atomfair.com Its inclusion in polymer formulations can also enhance performance and durability due to improved chemical properties. chemimpex.com

Development of Advanced Polymers and Coatings

This compound serves as a crucial building block in the synthesis of advanced polymers and coatings. Its incorporation into polymer structures is driven by the unique properties conferred by the trifluoromethoxy (-OCF₃) group. This functional group is known to enhance the metabolic stability of molecules, a principle that extends to the durability and longevity of polymeric materials. nbinno.com The presence of fluorine atoms in the trifluoromethoxy group imparts desirable characteristics such as hydrophobicity, chemical inertness, and thermal stability to the resulting polymers.

While direct polymerization of this compound is not commonly reported, it is utilized as a key intermediate in the synthesis of more complex monomers. nbinno.com These monomers are then polymerized to create high-performance materials. The nitrile group (-CN) on the benzonitrile ring offers a versatile handle for various chemical transformations, allowing for its integration into different polymer backbones. For instance, the nitrile group can be converted to other functional groups or participate in cycloaddition reactions to form heterocyclic structures within the polymer chain.

The development of polymers from fluorinated intermediates like this compound is a focal point in materials science research, aiming to create materials with tailored properties for demanding applications. rsc.org

Enhanced Thermal Stability and Chemical Resistance

The incorporation of the 3-(trifluoromethoxy)phenyl moiety into polymer backbones significantly enhances their thermal stability and chemical resistance. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, contributing to the high thermal and oxidative stability of fluorinated polymers. This inherent stability of the trifluoromethoxy group helps to protect the polymer chains from degradation at elevated temperatures.

Furthermore, the fluorine atoms provide a protective shield around the polymer backbone, minimizing its interaction with chemical agents. This leads to excellent resistance against a wide range of solvents, acids, and bases. The general principle is that a higher fluorine content in a polymer corresponds to greater chemical resistance.

Research into fluoropolymers has consistently demonstrated their superior performance in harsh chemical and high-temperature environments. While specific data on polymers derived directly from this compound is limited in publicly available literature, the known effects of the trifluoromethoxy group suggest that its inclusion in polymer structures would lead to materials with the following characteristics:

| Property | Expected Enhancement from -(Trifluoromethoxy)benzonitrile Incorporation |

| Thermal Stability | Increased resistance to degradation at high temperatures. |

| Chemical Resistance | Improved inertness to a broad spectrum of chemicals. |

| Oxidative Stability | Enhanced resistance to degradation by oxidizing agents. |

| Hydrophobicity | Increased water-repellent properties. |

Optoelectronic Materials Research

In the field of optoelectronic materials, this compound is investigated for its potential role in the development of liquid crystals and other functional organic materials. nbinno.com The unique electronic properties imparted by the trifluoromethoxy and nitrile groups make it an attractive component for molecules designed for optoelectronic applications. nbinno.com

The strong electron-withdrawing nature of both the trifluoromethoxy and nitrile groups can influence the electronic structure of molecules, affecting their liquid crystalline behavior, charge transport properties, and interaction with light. Researchers in this field synthesize more complex molecules incorporating the this compound moiety to explore their potential in devices such as liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

The synthesis of novel liquid crystalline materials often involves the strategic placement of polar and electron-withdrawing groups on a rigid molecular core to induce and control the liquid crystalline phases. The properties of this compound make it a valuable precursor in the design of such advanced materials.

Electrolyte Additives for Lithium-Ion Batteries

While direct research on this compound as a lithium-ion battery electrolyte additive is not extensively documented, studies on structurally similar fluorinated benzonitriles provide strong indications of its potential benefits. Research on compounds like 2-, 3-, and 4-trifluoromethyl benzonitrile has shown that these additives can significantly improve battery performance. nyu.edu

The primary mechanism of action for these additives is the formation of a stable and dense protective film on the cathode surface, known as the cathode electrolyte interphase (CEI). nyu.edu This film is formed during the initial charging and discharging cycles and serves to suppress the decomposition of the electrolyte at high voltages, thereby enhancing the electrochemical stability and cycle life of the battery. nyu.edu

For instance, studies have shown that an electrolyte containing as little as 0.5% of a fluorinated benzonitrile additive can lead to the formation of a protective film. nyu.edu Quantum chemical calculations of related molecules have been used to predict their electrochemical behavior, including their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding their function as electrolyte additives. nyu.edu

Comparative Performance of Structurally Similar Additives

| Additive | Key Finding |

|---|---|

| 2-Trifluoromethyl benzonitrile | Forms a protective cathode electrolyte interface film. nyu.edu |

| 3-Trifluoromethyl benzonitrile | Contributes to improved electrochemical performance of the electrolyte. nyu.edu |

Given these findings, it is highly probable that this compound would exhibit similar beneficial effects as an electrolyte additive, contributing to the development of safer and more durable lithium-ion batteries.

Analytical Chemistry and Fluorescent Probes

Fluorescent Probes for Receptor Binding and Molecular Interactions

In the realm of analytical chemistry, this compound serves as a valuable synthetic intermediate for the creation of fluorescent probes. These probes are instrumental in studying receptor binding and other molecular interactions within biological systems. The synthesis of a fluorescent probe typically involves three key components: a fluorophore (the light-emitting part), a linker, and a recognition element that specifically binds to the target of interest.

While this compound is not a fluorophore itself, its chemical structure provides a scaffold that can be elaborated through organic synthesis to incorporate both a fluorophore and a recognition motif. The trifluoromethoxy group can enhance the photophysical properties and metabolic stability of the final probe.

The general process for developing such probes often involves a "reverse design" approach, where a known ligand for a specific receptor is chemically modified to attach a fluorescent dye. The nitrile group of this compound can be a key functional group for such modifications, allowing for the attachment of other molecular fragments through various chemical reactions.

Standard Reference Material in Chromatography

While there is no widespread documentation of this compound being officially designated as a standard reference material in chromatography, its properties make it a suitable candidate for use as an internal standard in specific analytical methods. An internal standard is a compound of known concentration that is added to an unknown sample to facilitate the quantification of the analyte of interest.

For a compound to be an effective internal standard, it should possess the following characteristics: